molecular formula C13H24N4O B11742381 3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide

3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11742381
M. Wt: 252.36 g/mol
InChI Key: PCJRMXNJEYPPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tripropyl groups enhances its hydrophobicity, potentially improving its interaction with hydrophobic targets in biological systems .

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

3-amino-N,N,1-tripropylpyrazole-4-carboxamide

InChI

InChI=1S/C13H24N4O/c1-4-7-16(8-5-2)13(18)11-10-17(9-6-3)15-12(11)14/h10H,4-9H2,1-3H3,(H2,14,15)

InChI Key

PCJRMXNJEYPPLF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N(CCC)CCC

Origin of Product

United States

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